![molecular formula C18H20ClNO3 B14051740 (4S,5R)-4-Butyl-5-(5-chloro-6-methoxynaphthalen-2-YL)oxazolidin-2-one](/img/structure/B14051740.png)
(4S,5R)-4-Butyl-5-(5-chloro-6-methoxynaphthalen-2-YL)oxazolidin-2-one
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Overview
Description
(4S,5R)-4-Butyl-5-(5-chloro-6-methoxynaphthalen-2-YL)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic antibiotics that inhibit protein synthesis in bacteria. This particular compound features a butyl group, a chloro-substituted methoxynaphthalene moiety, and an oxazolidinone ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Butyl-5-(5-chloro-6-methoxynaphthalen-2-YL)oxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the butyl group: This can be done via alkylation reactions.
Attachment of the naphthalene moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl group or the methoxy group.
Reduction: Reduction reactions could target the oxazolidinone ring or the chloro group.
Substitution: The chloro group on the naphthalene ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups at the chloro position.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its potential antibacterial properties, given the known activity of oxazolidinones.
Medicine
Medically, it could be investigated as a potential antibiotic, particularly against resistant bacterial strains.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action for oxazolidinones typically involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects. The specific molecular targets and pathways for this compound would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacteria.
Uniqueness
(4S,5R)-4-Butyl-5-(5-chloro-6-methoxynaphthalen-2-YL)oxazolidin-2-one may offer unique properties due to its specific substituents, which could affect its potency, spectrum of activity, and pharmacokinetic properties.
Properties
Molecular Formula |
C18H20ClNO3 |
---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
(4S,5R)-4-butyl-5-(5-chloro-6-methoxynaphthalen-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H20ClNO3/c1-3-4-5-14-17(23-18(21)20-14)12-6-8-13-11(10-12)7-9-15(22-2)16(13)19/h6-10,14,17H,3-5H2,1-2H3,(H,20,21)/t14-,17+/m0/s1 |
InChI Key |
ALBYXBAFATTYHK-WMLDXEAASA-N |
Isomeric SMILES |
CCCC[C@H]1[C@H](OC(=O)N1)C2=CC3=C(C=C2)C(=C(C=C3)OC)Cl |
Canonical SMILES |
CCCCC1C(OC(=O)N1)C2=CC3=C(C=C2)C(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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